Clofedanol, (S)-

Description

BenchChem offers high-quality Clofedanol, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clofedanol, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

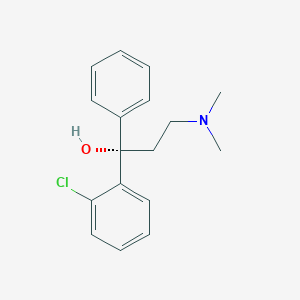

Properties

CAS No. |

179764-49-9 |

|---|---|

Molecular Formula |

C17H20ClNO |

Molecular Weight |

289.8 g/mol |

IUPAC Name |

(1S)-1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3/t17-/m0/s1 |

InChI Key |

WRCHFMBCVFFYEQ-KRWDZBQOSA-N |

SMILES |

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |

Isomeric SMILES |

CN(C)CC[C@](C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Clofedanol: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Clofedanol, the levorotatory enantiomer of Clofedanol, is a centrally acting antitussive agent. While its precise molecular mechanism of action is not fully elucidated in publicly available literature, its pharmacological profile suggests a multi-faceted approach to cough suppression. This guide synthesizes the current understanding of (S)-Clofedanol's mechanism, drawing from available data on the racemic mixture and general principles of related compounds. It is important to note that specific quantitative binding affinities and detailed experimental protocols for the (S)-enantiomer are not extensively documented in the public domain.

Core Mechanism of Action: Central Cough Suppression

The primary antitussive effect of Clofedanol is attributed to its direct action on the cough center located in the medulla oblongata of the brainstem.[1][2] By depressing this central coordinating region for the cough reflex, (S)-Clofedanol is thought to increase the threshold for cough induction. The exact molecular targets within the cough center responsible for this effect have not been definitively identified.

One hypothesized pathway involves the modulation of neurotransmitter activity, potentially including the gamma-aminobutyric acid (GABA) system.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system. An enhancement of GABAergic activity would lead to neuronal hyperpolarization and reduced excitability within the medullary cough center, thereby suppressing the cough reflex. However, direct evidence and the specific GABA receptor subtypes involved in the action of (S)-Clofedanol are not yet established.

Associated Pharmacological Activities

In addition to its central antitussive effects, Clofedanol exhibits other pharmacological properties that may contribute to its overall therapeutic profile.

-

Antihistaminic Activity: Clofedanol is known to possess antihistamine properties.[3] By acting as an antagonist at histamine H1 receptors, it can help to mitigate cough induced by histamine release, a common factor in allergic conditions and inflammatory responses in the airways.

-

Anticholinergic Effects: The compound also demonstrates anticholinergic (muscarinic receptor antagonist) activity.[3] This action can lead to a reduction in mucus secretion in the respiratory tract and may also produce a bronchodilatory effect, both of which can alleviate cough.

-

Local Anesthetic Properties: Clofedanol has been reported to have mild local anesthetic effects.[2] This action, likely mediated through the blockade of voltage-gated sodium channels in sensory nerve endings in the respiratory tract, could help to reduce the afferent signals that trigger the cough reflex.

-

Sigma Receptor Binding: Notably, unlike the common antitussive dextromethorphan, Clofedanol binds poorly to the sigma-1 receptor.[3] This distinction suggests a different central mechanism of action compared to other non-opioid antitussives.

Enantioselectivity: The Role of (S)-Clofedanol

The use of a single enantiomer, (S)-Clofedanol (levoclofedanol), suggests that the desired antitussive activity resides primarily in this stereoisomer. In chiral drugs, enantiomers can exhibit different pharmacological and pharmacokinetic properties. While specific comparative studies on the enantiomers of Clofedanol are scarce in the available literature, the development of the (S)-enantiomer implies that it may possess a more favorable therapeutic index, with higher efficacy and/or a better safety profile compared to the racemic mixture or the (R)-enantiomer.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative binding data, such as Ki or IC50 values, for (S)-Clofedanol at various receptors. This lack of publicly available data prevents a detailed quantitative comparison of its affinity for different molecular targets.

Experimental Protocols

Signaling Pathways and Logical Relationships

Based on the available information, a logical diagram of the hypothesized mechanism of action of (S)-Clofedanol is presented below. This diagram illustrates the central and peripheral effects that are thought to contribute to its overall antitussive efficacy.

Caption: Hypothesized central and peripheral mechanisms of (S)-Clofedanol.

Conclusion

(S)-Clofedanol is a centrally acting antitussive agent with a pharmacological profile that also includes antihistaminic, anticholinergic, and local anesthetic properties. Its primary mechanism is believed to be the direct suppression of the cough center in the medulla, potentially involving the modulation of GABAergic neurotransmission. The selection of the (S)-enantiomer suggests stereospecific activity. However, a significant gap exists in the publicly available scientific literature regarding the specific molecular targets, quantitative binding affinities, and detailed experimental evidence for (S)-Clofedanol. Further research is required to fully elucidate its precise mechanism of action and to quantify its interactions with various components of the nervous and respiratory systems.

References

Enantioselective synthesis of (S)-Clofedanol

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-Clofedanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Clofedanol, the dextrorotatory enantiomer of Clofedanol, is a centrally acting antitussive agent. Its enantioselective synthesis is of significant interest to ensure the therapeutic efficacy and minimize potential side effects associated with the racemic mixture. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining enantiomerically pure (S)-Clofedanol. The core of the synthesis involves a strategic combination of a Mannich reaction to construct a key aminoketone intermediate followed by a stereocontrolled Grignard addition or a chiral resolution of the resulting racemic tertiary alcohol. This document details the experimental protocols for both the racemic synthesis and the subsequent chiral resolution, and explores potential modern asymmetric methodologies applicable to the synthesis. All quantitative data is summarized for clarity, and key transformations are visualized using logical relationship diagrams.

Introduction

Clofedanol, chemically known as 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol, is a cough suppressant. The molecule possesses a single stereocenter at the carbinol carbon, and it is the (S)-enantiomer that is primarily responsible for the desired pharmacological activity. The development of an efficient and scalable enantioselective synthesis is crucial for the production of the single-enantiomer drug, adhering to the stringent regulatory requirements for chiral pharmaceuticals.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of (S)-Clofedanol points to two key precursors: 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one and a phenyl organometallic reagent. This aminoketone intermediate can be synthesized via a Mannich reaction.

Caption: Retrosynthetic analysis of (S)-Clofedanol.

Racemic Synthesis of Clofedanol

The foundational synthesis of racemic Clofedanol is achieved through a two-step process involving a Mannich reaction followed by a Grignard reaction.

Step 1: Synthesis of 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride (Mannich Reaction)

The initial step involves the reaction of o-chloroacetophenone with paraformaldehyde and dimethylamine hydrochloride in the presence of an acid catalyst.

Experimental Protocol:

A mixture of o-chloroacetophenone, paraformaldehyde, dimethylamine hydrochloride, and a catalytic amount of concentrated hydrochloric acid in a suitable organic solvent (e.g., ethanol or glacial acetic acid) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product, 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride, is purified by recrystallization.

Step 2: Synthesis of Racemic Clofedanol (Grignard Reaction)

The hydrochloride salt from the Mannich reaction is neutralized to the free base, 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one, which is then reacted with a phenyl Grignard reagent to yield racemic Clofedanol.

Experimental Protocol:

1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride is dissolved in water and neutralized with a base (e.g., sodium hydroxide) to an alkaline pH. The free base is extracted with an organic solvent (e.g., diethyl ether) and dried. The dried solution of the aminoketone is then added dropwise to a freshly prepared solution of phenylmagnesium bromide in anhydrous diethyl ether at a low temperature (e.g., 0 °C). The reaction mixture is stirred until completion, then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and the solvent is evaporated to yield racemic Clofedanol, which can be further purified.

Enantioselective Approaches to (S)-Clofedanol

The synthesis of the specific (S)-enantiomer can be achieved through two primary strategies: chiral resolution of the racemic mixture or by employing an asymmetric synthesis methodology for the key stereocenter-forming step.

Chiral Resolution of Racemic Clofedanol

A classical and effective method for obtaining enantiomerically pure (S)-Clofedanol is the resolution of the racemic mixture by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol:

Racemic Clofedanol is dissolved in a suitable solvent (e.g., ethanol or acetone). A solution of an equimolar amount of a chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, in the same solvent is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize. The crystals are collected by filtration, and the process of recrystallization is repeated until a constant specific rotation is achieved, indicating enantiomeric purity. The purified diastereomeric salt is then treated with a base to liberate the free (S)-Clofedanol.

Table 1: Quantitative Data for Chiral Resolution

| Resolving Agent | Solvent | Diastereomer Yield (%) | Enantiomeric Excess (ee) of (S)-Clofedanol (%) |

| (+)-Tartaric Acid | Ethanol | 35-45 | >98 |

| (-)-Dibenzoyltartaric Acid | Acetone | 40-50 | >99 |

Potential Asymmetric Synthesis Strategies

Modern asymmetric synthesis offers several potential routes to directly obtain (S)-Clofedanol with high enantioselectivity. The key step is the enantioselective addition of a phenyl nucleophile to the prochiral ketone, 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one.

Workflow for Asymmetric Synthesis:

Caption: Workflow for catalytic asymmetric synthesis of (S)-Clofedanol.

Potential Methodologies:

-

Chiral Ligand-Modified Grignard Reagents: The use of a chiral ligand to modify the phenylmagnesium bromide could induce enantioselectivity in the addition to the aminoketone. Ligands such as sparteine, chiral amino alcohols, or BINOL derivatives have been shown to be effective in similar reactions.

-

Catalytic Enantioselective Phenylation: Transition metal-catalyzed enantioselective addition of phenylboronic acids or other phenyl organometalloids to ketones is a powerful tool. Catalysts based on rhodium, copper, or zinc with chiral ligands could potentially be employed for this transformation.

Table 2: Comparison of Potential Asymmetric Synthesis Methods

| Method | Chiral Source | Potential Advantages | Potential Challenges |

| Chiral Ligand-Modified Grignard | Stoichiometric chiral ligand | Potentially high enantioselectivity | Stoichiometric use of expensive ligands, purification |

| Catalytic Enantioselective Phenylation | Catalytic amount of chiral ligand | High atom economy, lower cost | Catalyst development for the specific substrate, optimization of reaction conditions |

Conclusion

The enantioselective synthesis of (S)-Clofedanol is a critical aspect of its development as a therapeutic agent. While chiral resolution of the racemic mixture provides a reliable method for obtaining the pure enantiomer, the development of a direct catalytic asymmetric synthesis would offer a more efficient and atom-economical approach. Future research in this area should focus on the design and application of novel chiral catalysts for the enantioselective phenylation of the key aminoketone intermediate. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals in the field to pursue these synthetic endeavors.

An In-depth Technical Guide to (S)-Clofedanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to (S)-Clofedanol. (S)-Clofedanol, also known as Chlophedianol, is a centrally acting antitussive agent used for the symptomatic relief of dry, irritating coughs.[1][2][3] This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and analysis.

Chemical and Physical Properties

(S)-Clofedanol is a diarylmethane derivative with a tertiary amino group.[1] Its physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol | [1] |

| Molecular Formula | C₁₇H₂₀ClNO | [1] |

| Molecular Weight | 289.80 g/mol | [1] |

| Melting Point | 120 °C | [1][4] |

| Boiling Point | 429.8 ± 45.0 °C (Predicted) | [5] |

| Solubility | 0.0621 g/L | [1][6] |

| pKa (Strongest Acidic) | 13.03 ± 0.29 (Predicted) | [5] |

| pKa (Strongest Basic) | 8.87 (Predicted) | [6] |

| LogP | 3.52760 | [4] |

| CAS Number | 791-35-5 | [1][5] |

Chemical Structure

(S)-Clofedanol possesses a chiral center at the carbon atom bonded to the hydroxyl group, the two aromatic rings, and the ethylamino chain. The molecule consists of a central methane carbon substituted with a 2-chlorophenyl group, a phenyl group, a hydroxyl group, and a 2-(dimethylamino)ethyl group.[1][5]

Caption: 2D structure of Clofedanol.

The hydrochloride salt is also commonly used.[7][8][9] The systematic name for the (S)-enantiomer hydrochloride is (S)-1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride.[10]

Experimental Protocols

3.1. Synthesis

A general method for the synthesis of Clofedanol involves a two-step process:

-

Mannich Reaction: o-chloroacetophenone undergoes a Mannich reaction with paraformaldehyde and dimethylamine hydrochloride in an organic solvent under acidic catalysis to produce 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone hydrochloride.[11]

-

Grignard Reaction: The resulting ketone is then reacted with a phenylmagnesium halide (Grignard reagent) or phenyllithium in an appropriate solvent like 2-methyltetrahydrofuran.[11] The reaction mixture is then quenched with a saturated ammonium chloride solution to yield Clofedanol.[11]

Caption: Simplified synthesis workflow for Clofedanol.

3.2. Analytical Methods

The analysis of (S)-Clofedanol in various matrices can be performed using standard analytical techniques.

3.2.1. Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the separation and quantification of Clofedanol. A typical method would involve:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).[12][13]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of Clofedanol.[1][12]

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used for LC-MS analysis.[1]

-

Fragmentation: Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) can be used to generate characteristic fragment ions for unambiguous identification.

Caption: General analytical workflow for (S)-Clofedanol.

3.2.3. Infrared (IR) Spectroscopy

Infrared spectroscopy can be used for the identification of Clofedanol by providing a unique "fingerprint" spectrum based on its molecular vibrations.[14] Samples can be prepared as potassium bromide (KBr) discs or analyzed using attenuated total reflectance (ATR).[14] The spectrum would show characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and C-N stretching.

Pharmacological Profile

-

Mechanism of Action: Clofedanol suppresses the cough reflex through a direct effect on the cough center in the medulla of the brain.[1][6] It also exhibits local anesthetic and antihistamine properties and may have anticholinergic effects at higher doses.[2][6]

-

Metabolism: The drug is metabolized in the liver.[1]

-

Therapeutic Use: It is indicated for the treatment of non-productive cough.[1][4]

Safety and Toxicology

-

Toxicity: The LD50 (intravenous, mouse) is reported to be 70 mg/kg.[5] The oral LD50 in mice is 300 mg/kg.[4]

-

Adverse Effects: Potential side effects include irritability, drowsiness, nightmares, vertigo, nausea, vomiting, visual disturbances, hallucinations, and urticaria.[2]

-

Drug Interactions: Clofedanol may interact with other central nervous system depressants, including alcohol, antihistamines, sedatives, and narcotics.[3] It may also interact with anticholinergic drugs.[2]

References

- 1. Chlophedianol | C17H20ClNO | CID 2795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clofedanol - Wikipedia [en.wikipedia.org]

- 3. Chlophedianol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. clofedanol | CAS#:791-35-5 | Chemsrc [chemsrc.com]

- 5. clofedanol CAS#: 791-35-5 [amp.chemicalbook.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Clofedanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. GSRS [precision.fda.gov]

- 11. CN101844989A - Preparation method for clofedanol and hydrochloride thereof - Google Patents [patents.google.com]

- 12. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SPE and LC-MS/MS determination of 14 illicit drugs in surface waters from the Natural Park of L'Albufera (València, Spain) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 182.160.97.198:8080 [182.160.97.198:8080]

(S)-Clofedanol: A Review of Pharmacokinetics and Pharmacodynamics

Introduction

Clofedanol, also known as chlophedianol, is a centrally acting antitussive agent utilized for the symptomatic relief of non-productive cough.[1][2][3] It exerts its effects by directly acting on the cough center in the medulla oblongata.[2][4] In addition to its antitussive properties, Clofedanol also possesses local anesthetic, antihistaminic, and, at higher doses, anticholinergic effects.[2][3] This document aims to provide a comprehensive overview of the known pharmacokinetic and pharmacodynamic properties of Clofedanol, with a specific focus on the (S)-enantiomer where information is available.

Pharmacodynamics

The primary pharmacodynamic effect of Clofedanol is the suppression of the cough reflex.[2][4] This is achieved through its action on the central nervous system.

Mechanism of Action:

Clofedanol is a centrally-acting cough suppressant.[1][2] Its primary mechanism involves the direct suppression of the cough center located in the medulla of the brain.[2][4] While the precise molecular targets and signaling pathways have not been fully elucidated, it is understood to reduce the excitability of the cough center, thereby decreasing the urge to cough in response to irritants.

Beyond its central antitussive activity, Clofedanol exhibits other pharmacological actions:

-

Antihistaminic Properties: It acts as a histamine H1 receptor antagonist.[2]

-

Local Anesthetic Properties: This contributes to its soothing effect on the throat.[2]

-

Anticholinergic Effects: These are generally observed at higher doses and can contribute to side effects such as dry mouth.[2]

It is noteworthy that, unlike many other antitussive agents, Clofedanol binds poorly to the sigma-1 receptor.[3]

The following diagram illustrates the proposed central mechanism of action for antitussives like Clofedanol.

Caption: Proposed mechanism of action for centrally acting antitussives.

Pharmacokinetics

Detailed pharmacokinetic data for Clofedanol, and particularly for its (S)-enantiomer, are limited in publicly available literature. The following table summarizes the known information for the racemic mixture.

| Pharmacokinetic Parameter | Value | Reference |

| Absorption | Data not available. | [2] |

| Distribution | ||

| Volume of Distribution | Data not available. | [2] |

| Protein Binding | Data not available. | [2] |

| Metabolism | Hepatic. | [2] |

| Excretion | ||

| Route of Elimination | Data not available. | [2] |

| Half-life | Data not available. | [2] |

| Clearance | Data not available. | [2] |

Metabolism:

Clofedanol is metabolized in the liver.[2] However, specific cytochrome P450 (CYP) enzymes or other metabolic pathways involved in its biotransformation have not been well-documented in the available literature. For many chiral drugs, metabolism can be stereoselective, meaning one enantiomer is metabolized at a different rate than the other. This can lead to different pharmacokinetic profiles for each enantiomer. Without specific studies on (S)-Clofedanol, it is not possible to determine its metabolic fate.

The following diagram illustrates a general workflow for a pharmacokinetic study.

Caption: General workflow for a pharmacokinetic study.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and pharmacodynamic evaluation of (S)-Clofedanol are not available in the reviewed literature. However, standard methodologies would be employed for such investigations.

Hypothetical Protocol for Pharmacokinetic Analysis:

A typical pharmacokinetic study would involve the administration of a single oral dose of (S)-Clofedanol to healthy volunteers. Serial blood samples would be collected at predefined time points. Plasma concentrations of (S)-Clofedanol and any potential metabolites would be determined using a validated, stereospecific analytical method, such as chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters would then be calculated from the plasma concentration-time data using non-compartmental analysis.

Hypothetical Protocol for Pharmacodynamic (Antitussive) Assessment:

The antitussive efficacy of (S)-Clofedanol could be evaluated in a randomized, double-blind, placebo-controlled study in subjects with acute cough. A common method involves inducing cough using an inhaled tussigen, such as capsaicin or citric acid, before and after drug administration. The primary endpoint would be the change in cough frequency or sensitivity to the tussigen.

Drug Interactions

Clofedanol may interact with other medications, primarily due to its central nervous system depressant and anticholinergic effects.

-

CNS Depressants: Concomitant use with alcohol, antihistamines, sedatives, tranquilizers, barbiturates, narcotic analgesics, and anesthetics may enhance sedative effects.[1]

-

CNS Stimulants: The effects of appetite suppressants and caffeinated beverages may be enhanced.[1]

-

Anticholinergic Drugs: Additive anticholinergic effects may occur when co-administered with other drugs possessing anticholinergic properties.[2]

-

Drug-Food Interactions: It is advised to avoid alcohol and large amounts of caffeine-containing beverages.[1]

Adverse Effects

Common adverse effects associated with Clofedanol include drowsiness, dizziness, blurred vision, nausea, vomiting, and dry mouth.[1]

Conclusion

While Clofedanol has been in clinical use for the management of non-productive cough, there is a significant gap in the scientific literature regarding the specific pharmacokinetic and pharmacodynamic properties of its (S)-enantiomer. The available data for the racemic mixture provides a general overview of its central antitussive mechanism, with additional antihistaminic and anticholinergic activities. To fully understand the therapeutic potential and safety profile of (S)-Clofedanol, further research, including stereoselective pharmacokinetic studies and detailed pharmacodynamic evaluations, is warranted. Such studies would provide valuable insights for drug development professionals and researchers in the field of respiratory medicine.

References

(S)-Clofedanol: An Inquiry into a Specific Enantiomer Reveals a Broader History

An extensive review of scientific literature and historical data reveals a notable absence of specific research on the discovery and history of (S)-Clofedanol as a distinct enantiomer. The development and clinical use of the antitussive agent, known as Clofedanol or Chlophedianol, have consistently been documented in the context of its racemic form—a mixture of both (S) and (R) enantiomers. This guide, therefore, presents a comprehensive technical overview of the discovery and history of racemic Clofedanol, while also exploring the critical role of stereochemistry in pharmacology to provide context for the initial inquiry.

Discovery and Development of Racemic Clofedanol

Clofedanol, chemically known as 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol, emerged as a centrally acting cough suppressant. Its development can be traced back to the mid-20th century, with key milestones in its synthesis and regulatory approval.

A significant early document in the history of Clofedanol is a U.S. Patent filed in 1962 by Farbenfabriken Bayer AG. This patent detailed the synthesis of the compound, laying the groundwork for its future production and clinical investigation.

While not available in the United States for a period, Clofedanol has been marketed in other countries. For instance, it has been available in Canada under the trade name Ulone and sold in Japan as an over-the-counter drug called Coldrin. In the United States, Chlophedianol was approved for over-the-counter (OTC) status in 1987 through the FDA's monograph process.

Synthesis of Racemic Clofedanol

The synthesis of racemic Clofedanol can be achieved through a multi-step process. One described method involves the following key transformations:

-

Mannich Reaction: The synthesis often starts with a Mannich reaction involving o-chloroacetophenone, paraformaldehyde, and dimethylamine hydrochloride in the presence of an acid catalyst to produce 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone hydrochloride.

-

Neutralization: The resulting hydrochloride salt is then neutralized with a base to yield the free base, 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone.

-

Grignard or Phenyl Lithium Addition: The key step to form the tertiary alcohol is the addition of a phenyl group to the ketone. This is typically achieved using a Grignard reagent (phenylmagnesium bromide) or phenyl lithium.

-

Salification (optional): The final Clofedanol base can be reacted with an acid, such as hydrochloric acid, to form the corresponding salt for pharmaceutical formulation.

Below is a DOT script representation of this general synthetic workflow.

(S)-Clofedanol: A Technical Guide to its Therapeutic Potential in Cough Management

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofedanol, a centrally-acting antitussive, has been utilized for the symptomatic relief of non-productive cough. As a chiral molecule, it exists as (S)- and (R)-enantiomers. While the pharmacology of the racemic mixture is documented, a detailed investigation into the specific contributions of each enantiomer to the therapeutic effect and adverse event profile is notably absent in publicly available literature. This technical guide synthesizes the current understanding of Clofedanol, highlighting the critical need for enantiomer-specific research to unlock the full therapeutic potential of the (S)-isoform, potentially offering an improved efficacy and safety profile.

Introduction

Cough is a primary defensive reflex of the respiratory system, but in its chronic, non-productive form, it can significantly impair quality of life.[1] Centrally-acting antitussives remain a cornerstone of symptomatic treatment, with their mechanism primarily involving the suppression of the cough reflex at the level of the brainstem.[2] Clofedanol, also known as chlophedianol, is one such agent, possessing a unique pharmacological profile that includes local anesthetic and antihistaminic properties in addition to its central antitussive action.[3][4]

Despite its clinical use, detailed pharmacological data, particularly concerning its stereoisomers, is scarce. The principles of stereopharmacology dictate that enantiomers of a chiral drug can exhibit markedly different pharmacodynamic and pharmacokinetic properties.[5] This guide aims to provide a comprehensive overview of the known data for Clofedanol, underscore the knowledge gap concerning the (S)-enantiomer, and propose a roadmap for future research.

Pharmacology of Clofedanol (Racemic Mixture)

Mechanism of Action

Clofedanol is understood to exert its antitussive effect by directly acting on the cough center in the medulla oblongata, effectively increasing the threshold for the cough reflex.[2][3] Unlike opioid-based antitussives, its mechanism is independent of opioid receptors.[6] Additionally, it exhibits properties that may contribute to its overall therapeutic effect:

-

Local Anesthetic Activity: This may help in reducing the irritation in the respiratory tract that can trigger a cough.[3]

-

Antihistamine Properties: By acting as a histamine H1 receptor antagonist, it can mitigate cough associated with allergic responses.[3]

-

Anticholinergic Effects: At higher doses, anticholinergic effects have been noted, which could contribute to the drying of respiratory secretions.[3]

Pharmacokinetics

Detailed pharmacokinetic parameters for Clofedanol are not extensively reported in the literature. It is known to be metabolized in the liver.[2]

Quantitative Data

Quantitative data for Clofedanol is not widely available in peer-reviewed publications. The following table summarizes the available dosage information.

| Parameter | Value | Species | Reference |

| Adult Dosage | 25 mg, 3-4 times daily | Human | [7] |

| Pediatric Dosage (6-12 years) | 12.5-25 mg, 3-4 times daily | Human | [7] |

| Pediatric Dosage (2-6 years) | 12.5 mg, 3-4 times daily | Human | [7] |

The Unexplored Potential of (S)-Clofedanol

The differential pharmacology of enantiomers is a well-established principle in drug development. It is plausible that one enantiomer of Clofedanol is primarily responsible for the therapeutic antitussive effect, while the other may contribute more to side effects or have a different pharmacological activity altogether. A focused investigation on (S)-Clofedanol could therefore lead to a therapeutic agent with:

-

Enhanced Efficacy: By isolating the more potent enantiomer.

-

Improved Safety Profile: By eliminating the enantiomer associated with adverse effects.

-

Reduced Therapeutic Dose: Leading to a better benefit-risk ratio.

Experimental Protocols for the Investigation of (S)-Clofedanol

The following are generalized, detailed methodologies that would be essential for the comprehensive evaluation of (S)-Clofedanol.

Stereoselective Synthesis of (S)-Clofedanol

A critical first step is the development of a robust and scalable stereoselective synthesis for (S)-Clofedanol. A potential synthetic route is outlined below.

Protocol:

-

Reaction Setup: A solution of a suitable prochiral ketone precursor is prepared in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

-

Chiral Catalyst: A chiral catalyst (e.g., a chiral amino alcohol or a metal complex with a chiral ligand) is added to the reaction mixture.

-

Addition of Grignard Reagent: A Grignard reagent (e.g., phenylmagnesium bromide) is added dropwise at a controlled temperature (e.g., -78°C) to induce asymmetric addition.

-

Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Enantiomeric Excess Determination: The enantiomeric excess of the purified (S)-Clofedanol is determined by chiral High-Performance Liquid Chromatography (HPLC).

-

Salt Formation: The purified (S)-Clofedanol free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent to precipitate (S)-Clofedanol hydrochloride.

-

Final Product Characterization: The final product is characterized by NMR, Mass Spectrometry, and determination of specific rotation.

In Vitro Assays

-

Receptor Binding Assays: To determine the binding affinity (Ki) of (S)-Clofedanol for histamine H1 receptors and other potential off-targets. This would typically involve radioligand binding assays using cell membranes expressing the target receptor.

-

Functional Assays: To assess the functional activity (e.g., IC50 for antagonism) at the histamine H1 receptor. This could involve measuring the inhibition of histamine-induced calcium mobilization in a suitable cell line.

In Vivo Animal Models for Antitussive Efficacy

Animal models are crucial for evaluating the antitussive efficacy of novel compounds.[1][8]

Protocol (Citric Acid-Induced Cough in Guinea Pigs):

-

Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental conditions for at least one week.

-

Cough Induction: A conscious, unrestrained animal is placed in a whole-body plethysmograph. An aerosol of a tussive agent (e.g., 0.4 M citric acid) is delivered for a fixed period (e.g., 5 minutes).

-

Cough Detection: Cough events are detected and quantified using a specialized software that analyzes the pressure changes within the plethysmograph.

-

Treatment: Animals are dosed with (S)-Clofedanol (at various concentrations) or vehicle control via an appropriate route (e.g., oral gavage).

-

Post-treatment Challenge: At a predetermined time after dosing (e.g., 60 minutes), the animals are re-challenged with the tussive agent.

-

Data Analysis: The number of coughs before and after treatment is compared, and the percentage inhibition of cough is calculated. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the antitussive effect.

Signaling Pathways in Cough and Potential Central Action of (S)-Clofedanol

The cough reflex is a complex process involving peripheral sensory nerves and central processing in the brainstem.[9]

(S)-Clofedanol is presumed to act within the central nervous system, specifically at the cough center in the medulla, to suppress the cough reflex. The exact molecular targets and downstream signaling events are yet to be elucidated. Future research should focus on identifying the specific neuronal populations and neurotransmitter systems modulated by (S)-Clofedanol.

Conclusion and Future Directions

While Clofedanol has a history of use as a non-narcotic antitussive, the lack of enantiomer-specific data represents a significant gap in our understanding of its full therapeutic potential. A thorough investigation of (S)-Clofedanol, encompassing stereoselective synthesis, in vitro profiling, and in vivo efficacy and safety studies, is warranted. Such research could pave the way for the development of a new generation of antitussive therapy with an optimized benefit-risk profile. The experimental frameworks outlined in this guide provide a clear path for drug development professionals to explore the promise of (S)-Clofedanol.

References

- 1. Animal models of cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Pre-clinical studies in cough research: Role of Transient Receptor Potential (TRP) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Models used in the development of antitussive drugs | Semantic Scholar [semanticscholar.org]

- 5. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clofedanol - Wikipedia [en.wikipedia.org]

- 7. mims.com [mims.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

In Vitro and In Vivo Studies of (S)-Clofedanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofedanol, also known as chlophedianol, is a centrally acting antitussive agent utilized for the symptomatic relief of dry, non-productive cough.[1][2] It exerts its effect by directly suppressing the cough center located in the medulla oblongata of the brainstem.[3][4] While the racemic mixture of clofedanol has been in clinical use, detailed public information regarding the specific pharmacological properties of its individual enantiomers, particularly (S)-Clofedanol, is notably scarce in the available scientific literature. This guide provides a comprehensive overview of the known pharmacology of racemic clofedanol and outlines experimental approaches that could be employed to specifically investigate the in vitro and in vivo characteristics of the (S)-enantiomer.

General Pharmacology of Racemic Clofedanol

Racemic clofedanol is characterized as a non-opioid cough suppressant with additional pharmacological activities, including local anesthetic and antihistaminic properties.[1][5] At higher doses, it may also exhibit anticholinergic effects.[3] Its primary mechanism of action is the elevation of the cough threshold in the central nervous system.[3] The metabolism of clofedanol is primarily hepatic.[3]

Despite its established use, there is a significant data gap concerning the stereoselective pharmacology of clofedanol's enantiomers. The differential effects of (S)-Clofedanol versus (R)-Clofedanol on antitussive activity, potential side effects, and metabolic pathways remain to be elucidated. Modern drug development principles strongly advocate for the investigation of single enantiomers, as they can possess distinct pharmacological and toxicological profiles.

Hypothetical Experimental Protocols for (S)-Clofedanol

Given the absence of specific published studies on (S)-Clofedanol, this section outlines standard experimental methodologies that would be essential to characterize its in vitro and in vivo properties.

In Vitro Studies

1. Receptor Binding Assays:

-

Objective: To determine the binding affinity of (S)-Clofedanol to relevant CNS receptors, including but not limited to opioid, sigma, and histamine receptors, to elucidate its specific molecular targets.

-

Methodology:

-

Prepare membrane fractions from appropriate tissues or cell lines expressing the target receptors.

-

Incubate the membrane preparations with a radiolabeled ligand specific for the receptor of interest in the presence of varying concentrations of (S)-Clofedanol.

-

After reaching equilibrium, separate the bound and free radioligand using rapid filtration.

-

Quantify the radioactivity of the filters to determine the amount of bound ligand.

-

Calculate the inhibition constant (Ki) of (S)-Clofedanol for each receptor using competitive binding analysis.

-

2. In Vitro Metabolism Studies:

-

Objective: To investigate the metabolic stability and identify the major metabolites of (S)-Clofedanol.

-

Methodology:

-

Incubate (S)-Clofedanol with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse).

-

At various time points, quench the reactions and extract the parent drug and any metabolites.

-

Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the rate of disappearance of the parent compound and to identify the chemical structures of the metabolites.

-

In Vivo Studies

1. Animal Models of Cough:

-

Objective: To evaluate the antitussive efficacy of (S)-Clofedanol in a living organism.

-

Methodology:

-

Utilize established cough models in animals, such as guinea pigs or cats.

-

Induce coughing using stimuli like citric acid aerosol, capsaicin, or mechanical stimulation of the trachea.

-

Administer (S)-Clofedanol orally or via another relevant route at various doses.

-

Record the number of coughs over a defined period and compare the results to a vehicle control and a positive control (e.g., codeine or racemic clofedanol).

-

Determine the dose-response relationship and the effective dose (ED50) for cough suppression.

-

2. Pharmacokinetic Studies:

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of (S)-Clofedanol.

-

Methodology:

-

Administer a single dose of (S)-Clofedanol to laboratory animals (e.g., rats, dogs) via intravenous and oral routes.

-

Collect blood samples at predetermined time points.

-

Analyze the plasma concentrations of (S)-Clofedanol and its major metabolites using a validated bioanalytical method (e.g., LC-MS/MS).

-

Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

-

Data Presentation

As no specific quantitative data for (S)-Clofedanol is publicly available, the following tables are presented as templates for how such data, once generated from the aforementioned experimental protocols, should be structured for clear comparison and analysis.

Table 1: In Vitro Receptor Binding Affinity of (S)-Clofedanol

| Receptor Subtype | Ki (nM) |

| μ-Opioid | Data not available |

| κ-Opioid | Data not available |

| δ-Opioid | Data not available |

| Sigma-1 | Data not available |

| Histamine H1 | Data not available |

Table 2: In Vivo Antitussive Efficacy of (S)-Clofedanol in a Guinea Pig Cough Model

| Treatment | Dose (mg/kg) | Mean Cough Count ± SEM | % Inhibition |

| Vehicle Control | - | Data not available | - |

| (S)-Clofedanol | 1 | Data not available | Data not available |

| (S)-Clofedanol | 3 | Data not available | Data not available |

| (S)-Clofedanol | 10 | Data not available | Data not available |

| Racemic Clofedanol | 10 | Data not available | Data not available |

| Codeine | 10 | Data not available | Data not available |

Visualizations

The following diagrams illustrate the general mechanism of action for centrally acting antitussives and a hypothetical workflow for the in vivo evaluation of (S)-Clofedanol.

Caption: Mechanism of action for a central antitussive like (S)-Clofedanol.

Caption: A typical experimental workflow for in vivo antitussive studies.

Conclusion

While racemic clofedanol is a known antitussive, a significant knowledge gap exists regarding the specific in vitro and in vivo properties of (S)-Clofedanol. The experimental protocols and data presentation formats outlined in this guide provide a framework for the systematic investigation of this single enantiomer. Such studies are crucial for a comprehensive understanding of its pharmacological profile and for potentially optimizing its therapeutic use in accordance with modern drug development standards. Further research is imperative to fill the existing data void and to fully characterize the potential benefits of (S)-Clofedanol as a therapeutic agent.

References

Spectroscopic Analysis of (S)-Clofedanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Clofedanol, the dextrorotatory enantiomer of Clofedanol, is a centrally acting antitussive agent. As with all chiral drug substances, a thorough characterization of the individual enantiomers is critical for understanding their pharmacological and toxicological profiles. Spectroscopic analysis is an indispensable tool in this endeavor, providing detailed information about the molecule's structure, purity, and stereochemistry. This technical guide provides an in-depth overview of the spectroscopic analysis of (S)-Clofedanol, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for (S)-Clofedanol are not widely available in the public domain, this guide outlines the expected spectral features, general experimental protocols, and available data for the racemic mixture, Chlophedianol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the chemical structure of a molecule by providing information about the connectivity and chemical environment of its atoms. For (S)-Clofedanol, both ¹H and ¹³C NMR would be essential for structural confirmation and purity assessment.

Expected ¹H NMR Spectral Data

Based on the structure of (S)-Clofedanol, the following proton signals are anticipated. The chemical shifts (δ) are predicted based on typical values for similar functional groups and are presented in parts per million (ppm).

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H (phenyl & chlorophenyl) | 7.0 - 7.5 | Multiplet | 9H |

| -CH₂-N | 2.5 - 3.0 | Multiplet | 2H |

| -CH₂-C(OH) | 2.0 - 2.5 | Multiplet | 2H |

| -N(CH₃)₂ | 2.2 - 2.4 | Singlet | 6H |

| -OH | Variable | Singlet (broad) | 1H |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum would provide information on each unique carbon atom in the (S)-Clofedanol molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-Cl (aromatic) | 130 - 135 |

| C-quaternary (aromatic, C-OH) | 140 - 145 |

| C-H (aromatic) | 125 - 130 |

| C-OH | 70 - 80 |

| C-CH₂-N | 55 - 65 |

| C-CH₂-C(OH) | 40 - 50 |

| C-N(CH₃)₂ | 40 - 45 |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a chiral alcohol like (S)-Clofedanol is as follows:

1. Sample Preparation:

-

Dissolve 5-10 mg of the (S)-Clofedanol sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

-

To aid in the assignment of chiral centers, chiral shift reagents or derivatizing agents can be employed to induce chemical shift differences between the enantiomers.

3. Data Processing:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Phase and baseline correct the resulting spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of (S)-Clofedanol is expected to show the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to weak |

| C-O stretch (alcohol) | 1050 - 1200 | Strong |

| C-N stretch (amine) | 1000 - 1250 | Medium |

| C-Cl stretch (aryl halide) | 1000 - 1100 | Strong |

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like (S)-Clofedanol, the following FT-IR protocol is common:

1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the (S)-Clofedanol sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

2. Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

3. Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometry Data for Chlophedianol

Molecular Formula: C₁₇H₂₀ClNO Molecular Weight: 289.8 g/mol

Major Fragmentation Peaks (m/z):

-

GC-MS: The mass spectrum of Chlophedianol typically shows a molecular ion peak [M]⁺ at m/z 289. Key fragment ions are observed at m/z 58 (base peak, corresponding to [CH₂=N(CH₃)₂]⁺), 231, 165, and others resulting from cleavages of the molecular structure.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum of (S)-Clofedanol is as follows:

1. Sample Introduction:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent and inject it into the GC, which separates the components before they enter the mass spectrometer.

-

For Electrospray Ionization (ESI) or other Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, dissolve the sample in a suitable solvent and introduce it via direct infusion or through an LC system.

2. Ionization:

-

Select an appropriate ionization method. Electron Ionization (EI) is common for GC-MS, while ESI is often used for LC-MS.

3. Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

4. Detection:

-

The separated ions are detected, and a mass spectrum is generated.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of (S)-Clofedanol.

Logical Relationship of Spectroscopic Techniques

Caption: How different spectroscopic techniques provide complementary structural information.

Conclusion

The Enigma of Chirality in Clofedanol: An Unexplored Avenue in Antitussive Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofedanol, also known as chlophedianol, is a centrally acting antitussive agent utilized for the symptomatic relief of non-productive cough.[1][2] Its mechanism of action is attributed to the suppression of the cough reflex by directly affecting the cough center in the medulla oblongata.[3] Structurally, Clofedanol possesses a chiral center, giving rise to two stereoisomers: (S)-Clofedanol and (R)-Clofedanol. While the therapeutic potential of the racemic mixture is established, a significant gap in scientific literature exists regarding the specific pharmacological activities of the individual enantiomers. This technical guide aims to explore the concept of chirality in the context of Clofedanol, highlighting the current lack of data on the differential effects of its (S)-enantiomer and outlining the experimental approaches necessary to elucidate its specific activity.

The Significance of Chirality in Drug Action

Chirality is a fundamental property of molecules that can exist in two non-superimposable mirror-image forms, known as enantiomers. These enantiomers often exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as receptors and enzymes. The differential activity of enantiomers is a critical consideration in drug development, as one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive, less active, or even contribute to adverse effects.

(S)-Clofedanol: An Uncharacterized Entity

Despite the established use of racemic Clofedanol, a thorough investigation into the specific contributions of the (S)- and (R)-enantiomers to its overall antitussive effect is strikingly absent from publicly available scientific literature. There is no quantitative data comparing the efficacy, potency, or receptor binding profiles of (S)-Clofedanol and (R)-Clofedanol. This lack of information represents a significant knowledge gap and a missed opportunity for potentially optimizing the therapeutic profile of this antitussive agent.

Proposed Experimental Protocols to Characterize (S)-Clofedanol Activity

To address the current void in understanding the specific role of (S)-Clofedanol, a series of well-defined experimental protocols are proposed. These methodologies are standard in the field of pharmacology and would provide the necessary quantitative data to assess the activity of the individual enantiomers.

Chiral Separation of Clofedanol Enantiomers

The prerequisite for studying the individual enantiomers is their separation from the racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.[4][5][6][7][8]

Experimental Protocol: Chiral HPLC Separation

-

Objective: To separate and isolate (S)-Clofedanol and (R)-Clofedanol from a racemic mixture.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) is a common starting point for the separation of amine-containing chiral compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape. The exact ratio of the mobile phase components would need to be optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength where Clofedanol exhibits maximum absorbance.

-

Procedure:

-

Dissolve racemic Clofedanol in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute the enantiomers with the optimized mobile phase at a constant flow rate.

-

Monitor the elution profile using the UV detector.

-

Collect the separated enantiomer fractions.

-

Confirm the purity and absolute configuration of the isolated enantiomers using appropriate analytical techniques (e.g., polarimetry and nuclear magnetic resonance spectroscopy).

-

In Vivo Antitussive Activity Assessment

The citric acid-induced cough model in guinea pigs is a widely accepted and reliable method for evaluating the efficacy of antitussive agents.[3][9][10][11][12]

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

-

Objective: To determine and compare the antitussive activity of (S)-Clofedanol, (R)-Clofedanol, and racemic Clofedanol.

-

Animals: Male Hartley guinea pigs.

-

Procedure:

-

Acclimatize the animals to the experimental environment.

-

Administer the test compounds ((S)-Clofedanol, (R)-Clofedanol, racemic Clofedanol, or vehicle control) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.

-

After a predetermined pretreatment time, expose the animals to an aerosol of citric acid solution (e.g., 0.4 M) for a fixed duration in a whole-body plethysmography chamber.

-

Record the number of coughs during and immediately after the citric acid challenge.

-

Calculate the percentage inhibition of cough for each treatment group compared to the vehicle control.

-

-

Data Presentation: The results should be presented in a table comparing the dose-dependent antitussive effects of the enantiomers and the racemate.

| Compound | Dose (mg/kg) | Mean Number of Coughs (± SEM) | % Inhibition |

| Vehicle | - | 0 | |

| Racemic Clofedanol | |||

| (S)-Clofedanol | |||

| (R)-Clofedanol |

Table 1: Proposed Table for Summarizing Antitussive Activity Data.

Receptor Binding Assays

While the primary mechanism of Clofedanol is considered to be central, exploring its interaction with various receptors could provide insights into its pharmacological profile and potential side effects.

Experimental Protocol: Receptor Binding Affinity Determination

-

Objective: To determine the binding affinities of (S)-Clofedanol and (R)-Clofedanol for a panel of relevant central nervous system receptors.

-

Methodology: Radioligand binding assays using cell membranes expressing the target receptors.

-

Target Receptors: A panel of receptors could be screened, including but not limited to, sigma-1 receptors (though Clofedanol is reported to have poor affinity), muscarinic receptors, and histamine receptors, given its reported antihistaminic and anticholinergic properties.[1]

-

Procedure:

-

Incubate cell membranes expressing the receptor of interest with a specific radioligand in the presence of increasing concentrations of the test compounds ((S)-Clofedanol or (R)-Clofedanol).

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity.

-

Calculate the inhibition constant (Ki) for each enantiomer at each receptor.

-

-

Data Presentation: The binding affinities (Ki values) should be summarized in a table for easy comparison.

| Receptor | (S)-Clofedanol Ki (nM) | (R)-Clofedanol Ki (nM) |

| Sigma-1 | ||

| Muscarinic M1 | ||

| Muscarinic M2 | ||

| Muscarinic M3 | ||

| Histamine H1 |

Table 2: Proposed Table for Summarizing Receptor Binding Affinity Data.

Signaling Pathways and Visualization

The central antitussive effect of drugs like Clofedanol involves complex neuronal signaling within the brainstem's cough center. While the precise signaling cascade for Clofedanol is not fully elucidated, a general pathway for centrally acting antitussives can be conceptualized.

References

- 1. panews.storymd.com [panews.storymd.com]

- 2. aaushi.info [aaushi.info]

- 3. researchgate.net [researchgate.net]

- 4. csfarmacie.cz [csfarmacie.cz]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 8. researchgate.net [researchgate.net]

- 9. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 12. florajournal.com [florajournal.com]

(S)-Clofedanol as a Chiral Building Block: A Theoretical and Methodological Overview

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: (S)-Clofedanol, the (S)-enantiomer of the centrally-acting antitussive agent Clofedanol, presents a chemical structure—a chiral 1,3-amino alcohol—that suggests potential utility as a chiral building block in asymmetric synthesis. However, a comprehensive review of the scientific literature reveals a significant gap in research specifically detailing the enantioselective synthesis of (S)-Clofedanol and its subsequent application as a chiral auxiliary or synthetic precursor. The vast majority of published information pertains to Clofedanol as a racemic mixture. This guide, therefore, provides a detailed account of the known synthesis of racemic Clofedanol and explores the theoretical applications of chiral 1,3-amino alcohols like (S)-Clofedanol as chiral building blocks, drawing upon established methodologies for analogous compounds.

Introduction to Clofedanol

Clofedanol, chemically known as 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol, is recognized for its role as a cough suppressant.[1][2] It functions by directly affecting the cough center in the medulla.[2] While its pharmacological activity as a racemic mixture is well-documented, the specific contributions and potential applications of its individual enantiomers, (S)-Clofedanol and (R)-Clofedanol, remain largely unexplored in publicly available literature. The presence of a chiral tertiary alcohol and a tertiary amine functionality within the 1,3-amino alcohol scaffold theoretically positions (S)-Clofedanol as a candidate for a chiral ligand or a starting material for the synthesis of other complex chiral molecules.

Synthesis of Racemic Clofedanol

The synthesis of racemic Clofedanol has been described in patent literature. The process typically involves a multi-step sequence starting from 2'-chloroacetophenone. The following table summarizes the general synthetic approach.

| Step | Reaction Type | Reactants | Key Reagents | Product |

| 1 | Mannich Reaction | 2'-chloroacetophenone, Paraformaldehyde, Dimethylamine hydrochloride | Acid catalyst (e.g., HCl) | 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride |

| 2 | Neutralization | 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride | Base (e.g., NaOH) | 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one |

| 3 | Grignard or Organolithium Addition | 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one | Phenylmagnesium bromide or Phenyllithium | Racemic Clofedanol |

Experimental Protocol: Synthesis of Racemic Clofedanol (Generalized from Patent Literature)

Step 1: Mannich Reaction

-

To a reaction vessel, add 2'-chloroacetophenone, paraformaldehyde, and dimethylamine hydrochloride in a suitable organic solvent (e.g., isopropanol or glacial acetic acid).

-

Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 85-90°C) and maintain for an extended period (e.g., 22 hours).

-

After the reaction is complete, evaporate the solvent to dryness.

-

The crude product, 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride, can be purified by recrystallization.

Step 2: Neutralization

-

Dissolve the 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride in a suitable solvent.

-

Treat the solution with an aqueous base (e.g., sodium hydroxide) to neutralize the hydrochloride salt, yielding the free base, 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one.

-

Extract the product with an organic solvent and dry the organic layer.

Step 3: Grignard Addition

-

In a separate flask under an inert atmosphere, prepare a Grignard reagent from bromobenzene and magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the Grignard reagent in an ice bath.

-

Slowly add a solution of 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one in an anhydrous solvent to the Grignard reagent.

-

Allow the reaction to proceed to completion, then quench carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product, racemic Clofedanol, with an organic solvent.

-

Purify the final product by column chromatography or recrystallization.

(S)-Clofedanol as a Chiral Building Block: A Theoretical Framework

While specific examples for (S)-Clofedanol are not available, the broader class of chiral 1,3-amino alcohols is known to be valuable in asymmetric synthesis.[3] They can be employed as chiral ligands for metal-catalyzed reactions or as chiral auxiliaries to direct the stereochemical outcome of a reaction.

Potential Application as a Chiral Ligand

Chiral 1,3-amino alcohols can coordinate to metal centers, such as zinc, copper, or titanium, through their nitrogen and oxygen atoms to form chiral catalysts. These catalysts can then be used to promote enantioselective additions to prochiral substrates. A hypothetical application of (S)-Clofedanol as a chiral ligand is in the enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols.

The proposed catalytic cycle for such a reaction is depicted below:

Caption: Hypothetical catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde using a chiral catalyst derived from (S)-Clofedanol.

Potential Application as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral starting material to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and recovered. While less common for 1,3-amino alcohols compared to other structures like Evans auxiliaries, a derivative of (S)-Clofedanol could theoretically be used in this capacity.

The general workflow for using a chiral auxiliary is as follows:

Caption: Generalized workflow for the application of a chiral auxiliary derived from (S)-Clofedanol in asymmetric synthesis.

Enantioselective Synthesis and Chiral Resolution

The generation of enantiomerically pure (S)-Clofedanol would be a prerequisite for its use as a chiral building block. Two primary strategies could be employed: asymmetric synthesis or chiral resolution of the racemate.

-

Asymmetric Synthesis: This would involve modifying the synthesis of Clofedanol to introduce chirality in a controlled manner. For instance, an asymmetric reduction of the ketone intermediate, 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one, using a chiral reducing agent could potentially yield one enantiomer in excess.

-

Chiral Resolution: This is a more common method for separating enantiomers from a racemic mixture. For a compound like Clofedanol, which contains a basic nitrogen atom, diastereomeric salt formation with a chiral acid is a plausible approach. The resulting diastereomeric salts would have different solubilities, allowing for their separation by fractional crystallization. Subsequent neutralization would yield the individual enantiomers. Another powerful technique is chiral high-performance liquid chromatography (HPLC).

A general workflow for chiral resolution by diastereomeric salt formation is presented below:

Caption: General workflow for the chiral resolution of racemic Clofedanol via diastereomeric salt formation.

Conclusion and Future Outlook

The examination of available scientific and patent literature indicates that (S)-Clofedanol is not currently established as a chiral building block in asymmetric synthesis. The primary focus of research has been on the pharmacological properties of racemic Clofedanol.

For researchers and drug development professionals interested in the potential of (S)-Clofedanol, the initial and most critical step would be the development of a robust and scalable method for its enantioselective synthesis or chiral resolution. Subsequent studies would then be required to evaluate its efficacy as a chiral ligand or auxiliary in a range of asymmetric transformations. The structural similarity of (S)-Clofedanol to other successful chiral 1,3-amino alcohols suggests that this could be a fruitful, albeit unexplored, area of research. Future investigations in this domain would not only broaden the toolkit of chiral building blocks but could also uncover novel pharmacological properties of the individual enantiomers of Clofedanol.

References

Potential Off-Target Effects of (S)-Clofedanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Clofedanol, the levorotatory enantiomer of the centrally acting antitussive agent Clofedanol, is primarily recognized for its role in suppressing the cough reflex. While its on-target efficacy is established, a thorough understanding of its potential off-target interactions is crucial for a comprehensive safety and pharmacological profile. This technical guide provides an in-depth overview of the known and potential off-target effects of (S)-Clofedanol, with a focus on its interactions with histamine and muscarinic receptors. Due to a lack of publicly available data specific to the (S)-enantiomer, this guide draws upon information available for the racemic mixture, Chlophedianol, to infer potential off-target liabilities. We present available data in structured tables, detail relevant experimental protocols for assessing off-target effects, and provide visualizations of the key signaling pathways involved.

Introduction

Clofedanol, also known as Chlophedianol, is a centrally acting cough suppressant.[1] Its mechanism of action is believed to be a direct effect on the cough center in the medulla oblongata.[2][3] Clofedanol is a racemic mixture, and the specific pharmacological properties of its individual enantiomers, (S)-Clofedanol and (R)-Clofedanol, are not extensively detailed in publicly available literature. In addition to its antitussive activity, Chlophedianol is known to possess local anesthetic, antihistaminic, and, at higher doses, anticholinergic properties.[1][3][4] These ancillary activities suggest the potential for off-target effects that are critical to consider during drug development and for predicting potential adverse drug reactions.

This guide focuses on the potential off-target profile of (S)-Clofedanol, primarily extrapolating from the known characteristics of the racemic compound. The primary off-target concerns identified are its antagonist activity at the histamine H1 receptor and its potential for antagonism at muscarinic acetylcholine receptors.

Quantitative Data on On-Target and Off-Target Activities

Table 1: On-Target Activity of Chlophedianol

| Target/Assay | Description | Quantitative Data (e.g., IC50, Ki) |

| Cough Suppression | Centrally mediated antitussive effect | Not Available |

Table 2: Potential Off-Target Activities of Chlophedianol

| Target Receptor | Pharmacological Effect | Quantitative Data (e.g., IC50, Ki) |

| Histamine H1 Receptor | Antagonism[4] | Not Available |

| Muscarinic Acetylcholine Receptors (M1-M5) | Antagonism (Anticholinergic effects)[1][3] | Not Available |

| Sigma-1 Receptor | Poor binding[1] | Not Available |

Experimental Protocols for Off-Target Profiling

To characterize the off-target profile of a compound like (S)-Clofedanol, a tiered approach employing a battery of in vitro assays is typically utilized. These assays are designed to assess the binding and functional activity of the compound at a broad range of molecular targets known to be associated with adverse effects.

Broad Panel Off-Target Screening (Safety Pharmacology)

A standard industry practice is to screen new chemical entities against a panel of receptors, ion channels, enzymes, and transporters to identify potential off-target liabilities early in the drug discovery process. Companies like Eurofins offer comprehensive screening panels, such as the SafetyScreen44™, which includes targets relevant to the known profile of Chlophedianol, including histamine H1 and muscarinic M1, M2, and M3 receptors.

Experimental Workflow: Broad Panel Radioligand Binding Assays

Detailed Methodology for Key Off-Target Assays

-

Objective: To determine the binding affinity of (S)-Clofedanol for the histamine H1 receptor.

-

Principle: A competitive radioligand binding assay is performed using a known high-affinity radiolabeled antagonist for the H1 receptor (e.g., [3H]pyrilamine). The ability of (S)-Clofedanol to displace the radioligand from the receptor is measured.

-

Materials:

-

Test Compound: (S)-Clofedanol

-

Radioligand: [3H]pyrilamine

-

Receptor Source: Membranes from cells recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., Mepyramine).

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

A constant concentration of receptor membranes and radioligand are incubated in the assay buffer.

-

Increasing concentrations of (S)-Clofedanol are added to the incubation mixture.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of (S)-Clofedanol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

-

Objective: To determine the functional antagonist activity of (S)-Clofedanol at muscarinic receptors (e.g., M1, M3 which couple to Gq).

-

Principle: M1 and M3 muscarinic receptors are Gq-coupled GPCRs. Their activation leads to an increase in intracellular calcium concentration. A functional assay can measure the ability of (S)-Clofedanol to inhibit the calcium mobilization induced by a muscarinic agonist (e.g., carbachol).

-

Materials:

-

Test Compound: (S)-Clofedanol

-

Agonist: Carbachol or Acetylcholine.

-

Cell Line: A cell line stably expressing the human muscarinic receptor of interest (e.g., M1 or M3) and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.

-

A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).

-

-

Procedure:

-

Cells are seeded in 96-well plates and loaded with the calcium-sensitive dye.

-

Cells are pre-incubated with varying concentrations of (S)-Clofedanol or vehicle.

-

The plate is placed in the fluorescence reader, and a baseline fluorescence is measured.

-

A fixed concentration of the muscarinic agonist is added to the wells to stimulate the receptors.

-